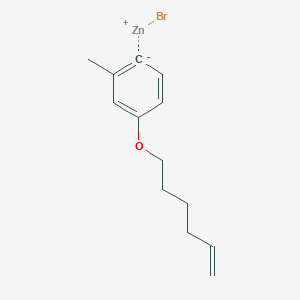
4-(5-Hexen-1-oxy)-2-methylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Hexen-1-oxy)-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the zinc atom makes it less reactive compared to other organometallic reagents, providing better control over the reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(5-hexen-1-oxy)-2-methylphenylzinc bromide typically involves the reaction of 4-(5-hexen-1-oxy)-2-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors equipped with inert gas purging systems. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: This compound can undergo substitution reactions where the zinc-bromide bond is replaced by a different group.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Inert Atmosphere: To prevent oxidation.
Tetrahydrofuran: As a solvent.
Major Products Formed:
Substituted Aromatic Compounds: Depending on the nature of the electrophile used in the reaction.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology:
Bioconjugation: Can be used to attach organic molecules to biomolecules for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of drug candidates.
Industry:
Material Science: Used in the preparation of materials with specific properties.
Mechanism of Action
The mechanism of action for 4-(5-hexen-1-oxy)-2-methylphenylzinc bromide involves the formation of a reactive intermediate that can participate in various organic reactions. The zinc atom coordinates with the organic substrate, facilitating the transfer of the organic group to the electrophile. This coordination lowers the activation energy of the reaction, making it more efficient.
Comparison with Similar Compounds
4-(5-Hexen-1-oxy)-2-methylphenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
4-(5-Hexen-1-oxy)phenylzinc bromide: A closely related compound with similar reactivity.
Uniqueness:
Reactivity Control: The presence of the zinc atom provides better control over the reactivity compared to magnesium-based reagents.
Versatility: Can be used in a wide range of organic reactions, making it a versatile reagent in synthetic chemistry.
Properties
Molecular Formula |
C13H17BrOZn |
|---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
bromozinc(1+);1-hex-5-enoxy-3-methylbenzene-4-ide |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-3-4-5-6-10-14-13-9-7-8-12(2)11-13;;/h3,7,9,11H,1,4-6,10H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GKTABEKCMMDIKZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C=CC(=C1)OCCCCC=C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















